

Comparative Analysis of the Biological Activity of Ethyl Piperazine-2-carboxylate Derivatives

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Compound of Interest

Compound Name: *Ethyl Piperazine-2-carboxylate Dihydrochloride*

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The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of ethyl piperazine-2-carboxylate, in particular, have garnered significant interest for their potential as antimicrobial and anticancer agents. This guide provides a comparative overview of the biological activities of various **ethyl piperazine-2-carboxylate dihydrochloride** derivatives, supported by quantitative data from preclinical studies. Detailed experimental protocols for the key biological assays are also presented to facilitate the replication and validation of these findings.

Anticancer Activity of Piperazine-2-Carboxamide Derivatives

Derivatives of piperazine-2-carboxamide have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the in vitro anticancer activity of selected piperazine derivatives. It is important to note that while these compounds are derivatives of the broader piperazine class, and in some cases piperazine-2-carboxamides, they are not all directly synthesized from **ethyl piperazine-2-carboxylate dihydrochloride**. However, their activities provide valuable insights into the potential of this chemical class.

Derivative Structure/Name	Cancer Cell Line	Cancer Type	IC50 / GI50 (μ M)	Reference
N-ethyl- piperaziny amide of oleanonic acid derivative (Compound 4)	Various (NCI-60 panel)	Leukemia, Non- Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast	< 2 (GI50)	[1]
Piperazine derivative PCC	SNU-475	Human Liver Cancer	6.98 \pm 0.11	[2][3]
SNU-423	Human Liver Cancer	7.76 \pm 0.45	[2][3]	
4-(benzo[4] [5]dioxol-5- ylmethyl) piperazine amide derivative	MDA-MB-231	Breast Cancer	11.3	[6]
Amide derivative 6a	HepG2	Liver Cancer	0.65	[7]
Amide derivative 6b	HepG2	Liver Cancer	0.92	[7]
Piperazine-1,2,3- triazole scaffold 7i	A549	Lung Cancer	5.22 \pm 0.05	[8]
Piperazine-1,2,3- triazole scaffold 7a	A549	Lung Cancer	5.34 \pm 0.13	[8]
Vindoline- piperazine conjugate 23	MDA-MB-468	Breast Cancer	1.00 (GI50)	[9]

Vindoline- piperazine conjugate 25	HOP-92	Non-small cell lung cancer	1.35 (GI50)	[9]
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Antimicrobial Activity of Piperazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have shown promise in this area, exhibiting activity against a variety of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary measure of a compound's antimicrobial potency. The table below presents the MIC values for several N-substituted piperazine derivatives against various microorganisms.

Derivative Structure/Name	Microorganism	Strain	MIC (µg/mL)	Reference
N,N'-bis(1,3,4-thiadiazole) piperazine derivative 6c	Escherichia coli	-	8	[10]
N,N'-bis(1,3,4-thiadiazole) piperazine derivative 4	Staphylococcus aureus	-	16	[10]
N,N'-bis(1,3,4-thiadiazole) piperazine derivative 6d	Staphylococcus aureus	-	16	[10]
N,N'-bis(1,3,4-thiadiazole) piperazine derivative 6d	Bacillus subtilis	-	16	[10]
N,N'-bis(1,3,4-thiadiazole) piperazine derivative 7b	Bacillus subtilis	-	16	[10]
1-Benzhydryl-piperazine benzamide 9h	Bacillus cereus	11778	43	[11]
Bacillus subtilis	6021	48	[11]	
Staphylococcus aureus	ATCC 25953	49	[11]	
Staphylococcus epidermidis	25212	60	[11]	

N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone	Gram-positive bacteria	-	<0.015	[12]
Chalcone containing piperazine	Candida albicans	-	2.22	[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the primary assays used to determine the anticancer and antimicrobial activities of the piperazine derivatives discussed.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[4\]](#)

Materials:

- Cancer cell lines
- Complete cell culture medium
- Piperazine derivatives (test compounds)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO, or acidic isopropanol)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[\[13\]](#)
- **Compound Treatment:** Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[\[4\]](#)
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[\[3\]](#)
- **MTT Addition:** After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[\[3\]](#)
- **Solubilization:** Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[\[3\]](#)
- **Absorbance Measurement:** Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[\[13\]](#)
- **Data Analysis:** Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.[\[4\]](#)

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[\[10\]](#)

Materials:

- Bacterial or fungal strains
- Mueller-Hinton Broth (MHB) or other suitable broth
- Piperazine derivatives (test compounds)
- Standard antimicrobial agents (positive controls)

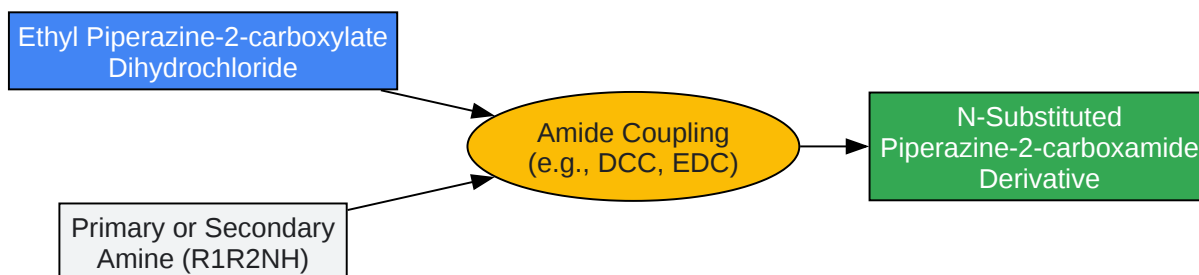
- Dimethyl sulfoxide (DMSO) for dissolving compounds
- Sterile 96-well microtiter plates

Procedure:

- Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism in broth, typically adjusted to a 0.5 McFarland standard.
- Compound Preparation: Dissolve the piperazine derivatives in DMSO to create a stock solution. Perform serial two-fold dilutions of the compounds in the broth within a 96-well microtiter plate.
- Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth with no compound) and a negative control (broth only).^[4]
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).^[4]
- MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.^[4]

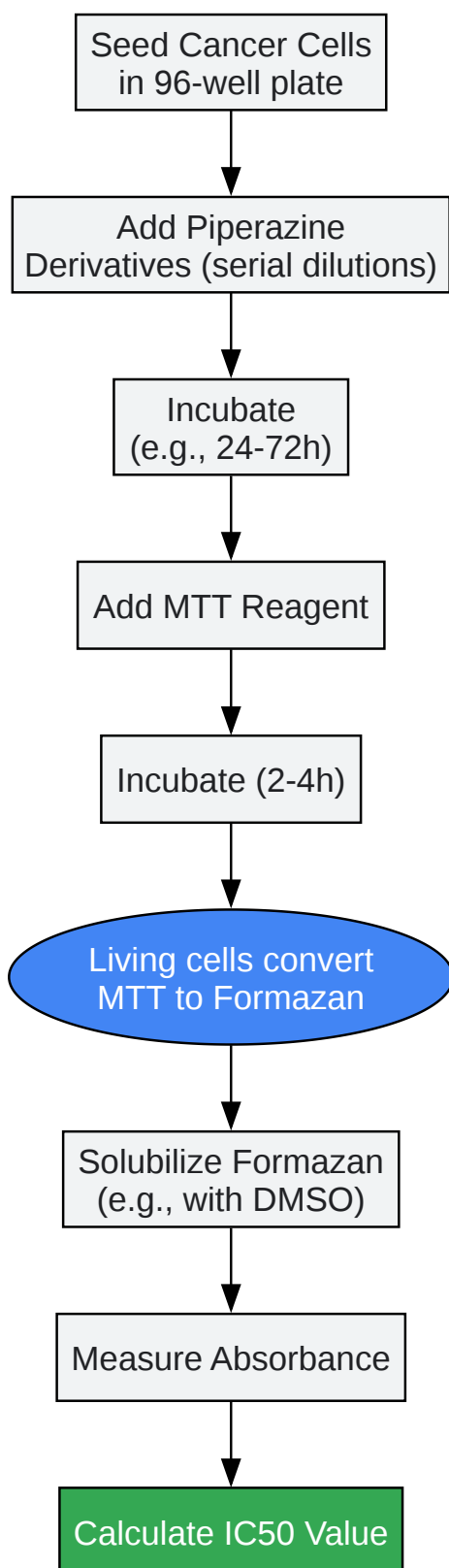
Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.



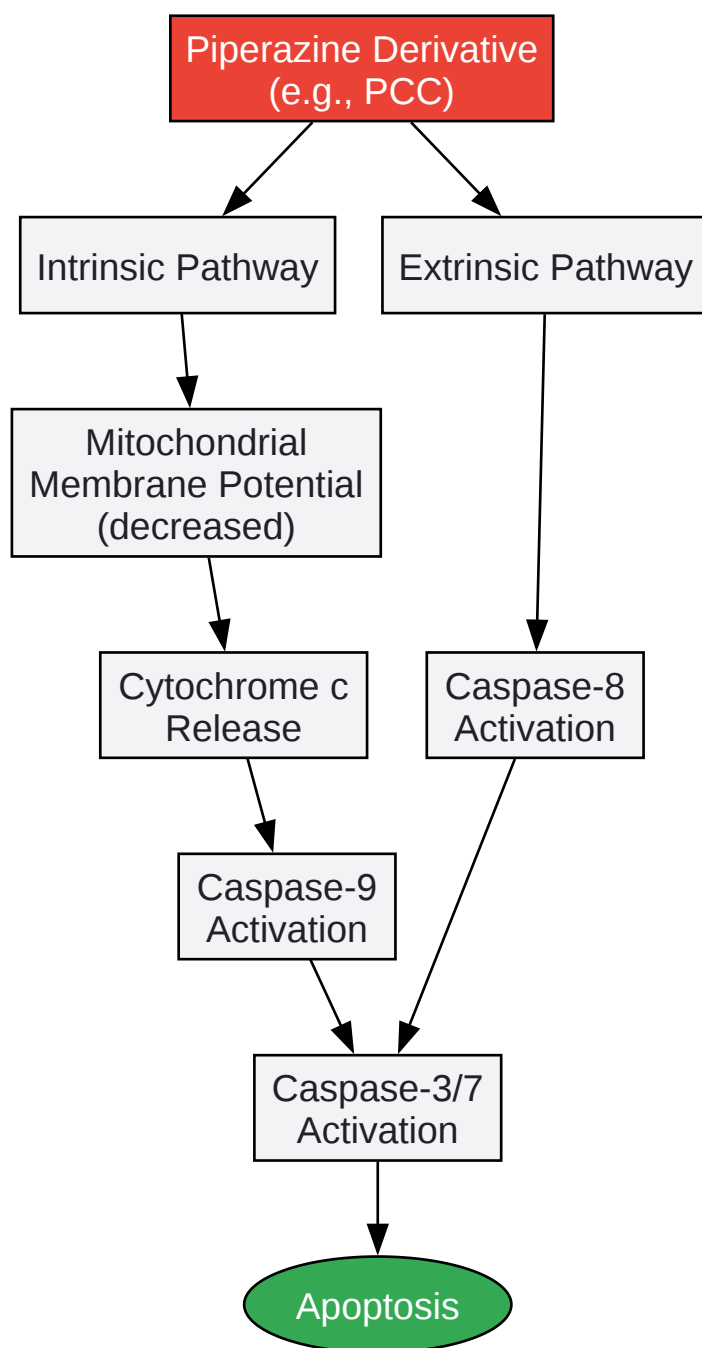
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Caption: General synthesis workflow for N-substituted piperazine-2-carboxamide derivatives.



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Caption: Experimental workflow for the MTT cytotoxicity assay.

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Caption: Proposed mechanism of apoptosis induction by a piperazine derivative.[2]

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